1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid
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Overview
Description
1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
For instance, the compound MF1, which has a similar structure, shows affinity towards the γ-aminobutyric acid type-A (GABA A) receptor .
Mode of Action
Based on the similar compound mf1, it can be inferred that it might enhance the function of its target receptor . This enhancement could be through the benzodiazepine recognition site of the GABA A receptor .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biological and pharmacological activities .
Pharmacokinetics
For instance, the compound Cenobamate has a bioavailability of ≥88%, is mainly metabolized via glucuronidation, and is primarily excreted via urine .
Result of Action
For instance, MF1 has shown anti-epileptic effects through the benzodiazepine recognition site of the GABA A receptor .
Action Environment
The compound’s properties such as log kow (kowwin v167 estimate) = 207, suggest that it might have certain environmental interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar in structure but contains a pyrazole ring instead of an imidazole ring.
1-(2-Chlorophenyl)-1H-pyrazole-5-carboxylic acid: Another similar compound with a pyrazole ring.
Uniqueness
1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, potentially increasing its ability to interact with biological membranes and targets.
Properties
IUPAC Name |
3-(2-chlorophenyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-4-8(7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPRHFSAKIIXGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NC=C2C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893615-79-7 |
Source
|
Record name | 1-(2-chlorophenyl)-1H-imidazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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